molecular formula C10H8BrN3O B2860922 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one CAS No. 2092159-12-9

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one

Cat. No.: B2860922
CAS No.: 2092159-12-9
M. Wt: 266.098
InChI Key: UPNUGBZREKDVDK-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one is a heterocyclic compound that features a bromine atom, a pyrazinone core, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one typically involves the bromination of a pyrazinone precursor followed by the introduction of the pyridin-2-ylmethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent alkylation step can be achieved using pyridin-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazinone core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinones, while oxidation and reduction reactions can modify the oxidation state of the pyrazinone core.

Scientific Research Applications

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one
  • 5-Fluoro-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one
  • 5-Iodo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one

Uniqueness

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

5-bromo-1-(pyridin-2-ylmethyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-3-1-2-4-12-8/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUGBZREKDVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(N=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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